4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is a complex organic compound characterized by the presence of both fluorine atoms and a thiobenzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the preparation of 3,5-difluorophenylacetic acid, which is then converted into the corresponding acyl chloride. This intermediate is reacted with thiobenzaldehyde under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiobenzaldehyde group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Difluorophenyl)-4-oxobutyric acid
- 3-(3,5-Difluorophenyl)propionic acid
- 1-(2,5/3,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones
Uniqueness
4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the combination of its fluorinated phenyl group and thiobenzaldehyde moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C16H12F2OS |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
4-[3-(3,5-difluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12F2OS/c17-14-7-13(8-15(18)9-14)16(19)6-5-11-1-3-12(10-20)4-2-11/h1-4,7-10H,5-6H2 |
InChI Key |
KYKBGEDCZMYOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F)C=S |
Origin of Product |
United States |
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